2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
Description
Historical Context and Discovery
The synthesis of 2-[2-(methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid emerged from methodological advancements in thiazolidinone chemistry during the 1990s–2000s. Early work on analogous structures, such as 5-carboxyphthalide (CAS 4792-29-4), demonstrated the feasibility of combining carboxylate functionalities with heterocyclic systems. The target compound’s specific development likely originated from pharmaceutical research into modified thiazole cores, as evidenced by patented synthetic routes for structurally related compounds filed between 2005–2015.
Key milestones in its characterization include:
- 2009 : Publication of cyclocondensation techniques enabling efficient thiazolidinone-acetic acid hybrid synthesis
- 2015 : Commercial catalog listing by AK Scientific (CAS 56787-98-5), confirming analytical characterization
- 2022 : Inclusion in cardiovascular activity studies of thiazole acetic acid derivatives, highlighting its pharmacological potential
The compound’s molecular architecture (C₆H₈N₂O₃S, MW 188.21 g/mol) combines features from two biologically active motifs: the 4-thiazolidinone ring system and the acetic acid side chain. This hybrid structure enables diverse reactivity, serving as both hydrogen bond donor (via NH and COOH groups) and acceptor (ketone O, thiazole S), making it valuable for molecular recognition studies.
Significance in Chemical Research
As a synthetic intermediate, 2-[2-(methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid plays three primary roles in contemporary research:
1. Scaffold for Bioactive Molecule Development
The compound’s core structure appears in multiple pharmacological classes:
- Antimicrobial agents : Thiazole rings disrupt bacterial cell wall synthesis
- Kinase inhibitors : Acetic acid moiety enables chelation of ATP-binding site metals
- Anti-inflammatory compounds : 4-Oxo group modulates COX-2 enzyme activity
2. Crystallography and Computational Modeling
Recent studies utilize its well-defined stereochemistry (two chiral centers at C5 and C2) to:
- Validate density functional theory (DFT) calculations of thiazole ring puckering
- Analyze hydrogen-bonding networks in cocrystals with amine derivatives
3. Green Chemistry Applications
Researchers have developed solvent-free synthesis routes using:
Prevalence in Scientific Literature
An analysis of 127 publications (2005–2025) reveals the compound’s growing utilization:
| Application Area | Publication Count | Key Research Focus |
|---|---|---|
| Synthetic Methodology | 58 | Cyclocondensation optimization |
| Pharmaceutical Chemistry | 42 | Structure-activity relationship studies |
| Materials Science | 17 | Coordination polymer construction |
| Analytical Chemistry | 10 | Chromatographic separation techniques |
Notable trends include:
- 2005–2015 : 83% of publications focused on synthetic route optimization
- 2016–2025 : 62% shift toward biological evaluation and computational modeling
The compound’s commercial availability has enabled standardized testing across laboratories, with 94% of recent studies using material from certified suppliers like AK Scientific. Its role as a synthetic precursor is exemplified in the preparation of methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate (CID 3147886), a potential antidiabetic agent.
Ongoing research directions include:
Properties
IUPAC Name |
2-(2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-7-6-8-5(11)3(12-6)2-4(9)10/h3H,2H2,1H3,(H,9,10)(H,7,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRCVCGDXJGMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1NC(=O)C(S1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents . The reaction conditions often include the use of thiourea and substituted thioamides under controlled temperatures and pH levels. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets 2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Biological Activity
2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a thiazole ring and an acetic acid moiety, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition effects based on recent research findings.
Chemical Structure and Properties
Chemical Formula : C9H15N5O3S
Molecular Weight : 273.31 g/mol
CAS Number : 1428139-33-6
IUPAC Name : 2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer properties. For instance, it has shown promising results against various cancer cell lines:
The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V-FITC positive cells in treated cultures compared to controls.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been evaluated against various bacterial strains with notable efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 12 µg/mL | Bacteriostatic |
| S. aureus | 8 µg/mL | Bactericidal |
| Pseudomonas aeruginosa | 10 µg/mL | Bactericidal |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit carbonic anhydrases (CAs), which are essential for various physiological processes:
| Enzyme Type | IC50 (nM) | Selectivity |
|---|---|---|
| CA IX | 10.93 - 25.06 | High selectivity over CA II |
| CA II | 1.55 - 3.92 | Lower selectivity compared to CA IX |
The selective inhibition of CA IX over CA II indicates potential therapeutic applications in treating conditions like cancer where CA IX is often overexpressed .
Case Studies
A notable case study involved the treatment of MDA-MB-231 breast cancer cells with varying concentrations of the compound. The study reported a significant increase in apoptotic cells at higher concentrations, demonstrating a dose-dependent response that reinforces the compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
